1-(1-Phenylpropan-2-yl)piperazine

GABA transporter 1 (GAT1) Monoamine transporter pharmacology Blood-brain barrier permeability

1-(1-Phenylpropan-2-yl)piperazine (also designated 1-(1-methyl-2-phenylethyl)piperazine, CAS 14135-70-7) is a monosubstituted phenylpiperazine with molecular formula C13H20N2 and molecular weight 204.31 g/mol. The molecule contains a tertiary chiral carbon in the α-position of the phenylpropyl linker, yielding a racemic mixture unless otherwise specified; its computed XLogP3 is 2.0 and topological polar surface area is 15.3 Ų, predicting moderate lipophilicity and membrane permeability.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 14135-70-7
Cat. No. B1354314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Phenylpropan-2-yl)piperazine
CAS14135-70-7
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)N2CCNCC2
InChIInChI=1S/C13H20N2/c1-12(15-9-7-14-8-10-15)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3
InChIKeyVHWUWURPJISUNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Phenylpropan-2-yl)piperazine (CAS 14135-70-7) – Procurement-Ready Chemical Identity and Physicochemical Profile


1-(1-Phenylpropan-2-yl)piperazine (also designated 1-(1-methyl-2-phenylethyl)piperazine, CAS 14135-70-7) is a monosubstituted phenylpiperazine with molecular formula C13H20N2 and molecular weight 204.31 g/mol [1]. The molecule contains a tertiary chiral carbon in the α-position of the phenylpropyl linker, yielding a racemic mixture unless otherwise specified; its computed XLogP3 is 2.0 and topological polar surface area is 15.3 Ų, predicting moderate lipophilicity and membrane permeability [1]. It is primarily utilized as a synthetic intermediate for CNS-active 5-HT2A receptor antagonists and as a research tool in monoamine-transporter pharmacology .

Why Generic 1-Phenylpiperazine or Linear-Phenylpropyl Analogs Cannot Substitute for 1-(1-Phenylpropan-2-yl)piperazine in Research Applications


Simple N-phenylpiperazine (CAS 92-54-6) and linear 1-(3-phenylpropyl)piperazine analogs lack the α-methyl branch that introduces steric constraint and a chiral center. In published phenylpiperazine SAR studies, even minor changes in the N-alkyl linker length or branching drastically alter selectivity profiles across dopamine D2/D3/D4 and serotonin 5-HT1A/2A/2C receptor subtypes [1]. The branched 1-(1-phenylpropan-2-yl) substituent uniquely positions the phenyl ring for interactions that a linear linker cannot recapitulate, directly impacting binding kinetics and off-target liability. Therefore, substituting a generic phenylpiperazine for this specific branched analogue will produce non-comparable pharmacological data and irreproducible synthetic outcomes.

Head-to-Head Quantitative Differentiation of 1-(1-Phenylpropan-2-yl)piperazine from Closest Structural Analogs


GAT1 Transporter Binding Affinity Relative to Unsubstituted Phenylpiperazine

1-(1-Phenylpropan-2-yl)piperazine exhibits measurable affinity for the human GABA transporter 1 (hGAT1) with a Ki of 1.10 × 10³ nM (i.e., 1.10 µM) in a competitive MS binding assay using HEK293 cells expressing hGAT1 [1]. In contrast, unsubstituted 1-phenylpiperazine shows no detectable inhibition of hGAT1 up to 100 µM, as reported in the same assay platform [1]. This represents a >90-fold selectivity gain attributable to the branched N-alkyl substituent.

GABA transporter 1 (GAT1) Monoamine transporter pharmacology Blood-brain barrier permeability

Carbonic Anhydrase Isoform Selectivity Profile Versus Analogues

This compound inhibits human carbonic anhydrase isoforms with a rank order of potency: CA9 (Ki = 1.60 × 10³ nM) > CA1 (7.97 × 10³ nM) > CA2 (>1.00 × 10⁵ nM) [1]. The approximately 5-fold selectivity for CA9 over CA1 and >62.5-fold selectivity over CA2 distinguishes it from closely related N-benzylpiperazine and N-phenylpiperazine analogs, which typically show flat, non-selective CA inhibition profiles or complete inactivity [1].

Carbonic anhydrase inhibition CA IX Hypoxia tumor research

Defined Purity Specification for Reproducible Synthesis of 5-HT2A Antagonist Libraries

Commercially, 1-(1-Phenylpropan-2-yl)piperazine is available at a guaranteed purity of 98% (Leyan, Product No. 1622395) , whereas generic 1-(2-phenylpropyl)piperazine (the linear regioisomer) is commonly supplied at only 95% purity. This 3-percentage-point purity advantage translates to a 2.5-fold reduction in unspecified impurity burden (2% vs. 5% total impurities), which is critical when this compound serves as the core building block for multicomponent coupling reactions where impurities propagate into the final library compounds.

5-HT2A antagonist CNS drug discovery Chemical purity

Precision Application Scenarios for 1-(1-Phenylpropan-2-yl)piperazine Based on Verified Quantitative Differentiation


SAR Studies of Monoamine and GABA Transporter Pharmacology

Investigators examining structure–activity relationships at monoamine transporters and GAT1 can deploy 1-(1-Phenylpropan-2-yl)piperazine as a low-affinity GAT1 ligand (Ki = 1.10 µM) to probe the steric tolerance of the transporter binding pocket, with the confidence that simpler 1-phenylpiperazine shows no measurable interaction [1]. This enables differentiation between linker-branching effects and simple N-phenyl substitution in defining GAT1 pharmacophore models.

Carbonic Anhydrase IX-Selective Chemical Probe Development

Given its 5-fold CA9-over-CA1 selectivity and >62.5-fold CA9-over-CA2 selectivity [2], this compound serves as a starting scaffold for medicinal chemistry optimization of CA9-targeted agents for hypoxic tumor imaging or therapy. Procurement of the 98%-pure material ensures that initial SAR exploration is not confounded by impurities that could falsely modulate CA inhibition readouts.

Enantioselective Synthesis of CNS-Active 5-HT2A Antagonist Intermediates

As documented in synthetic protocols for 5-HT2A antagonists , 1-(1-Phenylpropan-2-yl)piperazine is a key intermediate. Its chiral center allows resolution into enantiomerically pure forms, which can then be carried through to final antagonists. Using the 98%-pure racemate as a starting material minimizes side-product formation during chiral resolution, improving isolated yields of the desired enantiomer compared to lower-purity commercial alternatives.

Chemical Library Synthesis with Defined Physicochemical Property Control

With a computed XLogP3 of 2.0 and TPSA of 15.3 Ų [1], this piperazine building block occupies a narrow, drug-like physicochemical space. When incorporated into parallel synthesis libraries, it imparts predictable lipophilicity and permeability to the resulting compounds, unlike congeners with linear phenylpropyl chains that exhibit broader and less predictable property distributions, facilitating lead optimization within defined CNS multiparameter optimization (MPO) scores.

Quote Request

Request a Quote for 1-(1-Phenylpropan-2-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.